N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide
Description
Properties
CAS No. |
184579-91-7 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-formyl-1-methylindazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(16)12-8-3-4-9-10(6-15)13-14(2)11(9)5-8/h3-6H,1-2H3,(H,12,16) |
InChI Key |
GRYXWXSQJGSUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of indazole derivatives, including N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide. The compound has shown promising results against various human cancer cell lines, including:
- Lung Cancer (A549)
- Chronic Myeloid Leukemia (K562)
- Prostate Cancer (PC-3)
- Hepatoma (Hep-G2)
In a study evaluating the antiproliferative activity, the compound exhibited significant inhibitory effects on the K562 cell line with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Selectivity (HEK-293) |
|---|---|---|
| K562 | 5.15 | 33.2 |
| A549 | Not specified | Not specified |
| PC-3 | Not specified | Not specified |
| Hep-G2 | Not specified | Not specified |
Inflammatory Diseases
Another area of application for this compound is in the modulation of inflammatory responses. The P2Y14 receptor, which is activated by uridine 5′-diphosphate-glucose, plays a crucial role in various inflammatory diseases. Compounds that target this receptor are being explored for their therapeutic potential in treating conditions such as asthma and chronic inflammatory diseases .
Cystic Fibrosis Modulation
Indazole derivatives have also been investigated for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR). This ion channel's dysfunction is linked to cystic fibrosis, and small molecules that enhance CFTR function could provide therapeutic benefits. The synthesis and testing of compounds similar to this compound have led to the identification of modulators that improve CFTR activity, suggesting potential applications in treating cystic fibrosis .
Case Study 1: Indazole Derivatives in Cancer Therapy
A series of indazole derivatives were synthesized and tested for their anticancer properties. Among these, specific modifications to the indazole framework enhanced their activity against K562 cells, demonstrating that structural variations can significantly impact therapeutic efficacy .
Case Study 2: CFTR Potentiators
Research involving molecular docking and medicinal chemistry has identified new compounds that bind to CFTR and enhance its function. These findings indicate that indazole derivatives can serve as scaffolds for developing novel therapeutics aimed at improving ion channel function in cystic fibrosis patients .
Mechanism of Action
The mechanism of action of N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl and acetamide groups play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Indazole and Related Acetamides
Key Observations :
Table 2: Property Comparison
Insights :
Biological Activity
N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound contains a formyl group at the 3-position and an acetamide group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indazole nucleus can bind to multiple receptors, potentially modulating their activity. This includes interactions with receptors involved in cell proliferation and survival pathways.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes that are crucial in cancer progression, leading to its potential anticancer effects. For instance, it may affect pathways involving vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties:
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines showed promising results. The compound exhibited significant cytotoxicity against breast cancer and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the standard synthetic methodologies for preparing N-(3-Formyl-1-methyl-1H-indazol-6-yl)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions using copper(II) acetate (Cu(OAc)₂) as a catalyst in a tert-butanol/water solvent system (3:1 ratio) at room temperature. Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2). Post-reaction workup involves quenching with ice, ethyl acetate extraction, and recrystallization (ethanol) . For intermediates with acid-sensitive groups (e.g., formyl), controlled deprotection steps using HCl in methanol under reflux (115°C, sealed tube) are employed, followed by purification via preparative HPLC (CH₃OH/0.1% TFA gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 5.4–5.5 ppm) and carbon backbone .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated and observed within 0.001 Da accuracy) .
Q. How can reactive functional groups (e.g., formyl) be stabilized during synthesis?
- Methodological Answer :
- Use mild reaction conditions (room temperature, neutral pH) to prevent hydrolysis .
- Avoid prolonged exposure to aqueous media; employ anhydrous sodium sulfate for drying organic extracts .
- For acid-sensitive groups, optimize deprotection using dilute HCl in methanol under controlled heating (e.g., 2 h at 115°C) .
Advanced Research Questions
Q. How to resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine ¹H-¹³C HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping aromatic protons) .
- X-ray crystallography : Resolve stereochemical ambiguities using single-crystal diffraction (e.g., triclinic P1 space group analysis) and refine structures with SHELXL . Software suites like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and H-bonding networks .
Q. What computational approaches predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic-energy distribution. Gradient expansions refine correlation potentials, validated against experimental data (e.g., atomic/molecular ionization potentials) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, parameterized with crystallographic data .
Q. What strategies optimize crystal growth for X-ray diffraction studies?
- Methodological Answer :
- Solvent selection : Slow crystallization from ethanol or 80% aqueous ethanol yields high-quality single crystals .
- Temperature control : Gradual cooling (0.5°C/min) minimizes defects.
- H-bond engineering : Design derivatives with strong intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to stabilize crystal packing .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
